Product packaging for chd-5(Cat. No.:CAS No. 289494-16-2)

chd-5

Katalognummer: B606638
CAS-Nummer: 289494-16-2
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: RDQWQMVBBQKHGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17N3O2 B606638 chd-5 CAS No. 289494-16-2

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-13-6-3-4-7-17(13)22-21-15-9-10-16(14(2)12-15)20-19(23)18-8-5-11-24-18/h3-12H,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQWQMVBBQKHGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701040171
Record name 2-Furancarboxamide, N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289494-16-2
Record name 2-Furancarboxamide, N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701040171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 289494-16-2
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Beschreibung

Significance of ATP-Dependent Chromatin Remodeling in Molecular Processes

ATP-dependent chromatin remodeling is a vital mechanism that utilizes the energy derived from ATP hydrolysis to alter chromatin structure. cd-genomics.comnih.gov These processes involve the movement, ejection, or restructuring of nucleosomes, the basic units of chromatin consisting of DNA wrapped around histone octamers. wikipedia.orgnih.gov By modulating nucleosome positioning and accessibility, ATP-dependent remodelers control the binding of various protein factors, such as transcription factors and DNA repair enzymes, to the DNA template. cd-genomics.comnih.govresearchgate.net This dynamic regulation is essential for the precise control of gene expression and ensures that DNA-centric processes occur efficiently and accurately. wikipedia.orgnih.gov Aberrations in ATP-dependent chromatin remodeling are linked to various human diseases, including cancer and neurodevelopmental disorders. wikipedia.orggenecards.org

Overview of the Chromodomain Helicase DNA Binding (CHD) Protein Family within Chromatin Remodelers

The Chromodomain Helicase DNA Binding (CHD) protein family is a significant class of ATP-dependent chromatin remodelers found in eukaryotes. nih.govencyclopedia.pubcreativebiomart.net These proteins are characterized by the presence of conserved domains, including typically two N-terminal chromodomains and a central SNF2-like ATPase/helicase domain. encyclopedia.pubcreativebiomart.net Chromodomains are often involved in recognizing and binding to specific histone modifications, such as methylated lysines, which helps target the CHD protein to particular regions of chromatin. encyclopedia.pubcreativebiomart.net The SNF2-like ATPase domain provides the energy for remodeling activities, such as nucleosome sliding, positioning, or eviction. creativebiomart.net The CHD family comprises nine members in mammals (CHD1-CHD9), which play crucial roles in regulating gene expression by modifying chromatin structure. encyclopedia.pubcreativebiomart.netaacrjournals.org

Positioning of CHD5 within Subfamily II of CHD Proteins

The CHD protein family is classified into three subfamilies (Class I, II, and III) based on their distinct domain architectures and sequence homology. encyclopedia.pubcreativebiomart.netaacrjournals.orgoup.com CHD5 belongs to Subfamily II, alongside CHD3 and CHD4. encyclopedia.pubaacrjournals.orgoup.com Proteins in Subfamily II are distinguished by the presence of a pair of N-terminal plant homeodomain (PHD) zinc finger domains in addition to the chromodomains and the SNF2-like ATPase domain. encyclopedia.pubcreativebiomart.netoup.comnih.gov These PHD domains can facilitate binding to methylated histone residues and interact with protein cofactors, contributing to the specific targeting and function of Subfamily II CHD proteins. oup.comnih.govuniprot.org Subfamily II CHD proteins, including CHD5, are often associated with transcriptional repression and are components of complexes like the Nucleosome Remodeling and Deacetylation (NuRD) complex. aacrjournals.orgresearchgate.netplos.org

Historical Context of CHD5 Identification and Initial Biochemical Characterization

CHD5 was first identified based on its location on chromosome 1p36, a region frequently deleted in neuroblastomas. aacrjournals.orgnih.gov Initial research highlighted CHD5 as a candidate tumor suppressor gene due to its location and observed deletions in various cancers. genecards.orgaacrjournals.orgnih.govcshl.edunih.gov Biochemical characterization revealed that CHD5 is a member of the CHD family of chromatin remodeling proteins and possesses the characteristic chromodomain, helicase, and DNA-binding motifs. aacrjournals.orgresearchgate.net Early studies indicated that CHD5 likely functions by forming a NuRD-type chromatin remodeling complex, similar to CHD3 and CHD4, which is involved in regulating gene transcription. aacrjournals.orgresearchgate.netplos.org Further research established that CHD5 is preferentially expressed in the nervous system and testis and plays a role in regulating cellular development, differentiation, proliferation, senescence, and cell death, particularly in the context of its tumor suppressor function. genecards.orgaacrjournals.org The discovery in 2007 by Alea Mills' team identifying CHD5 as a tumor suppressor at human 1p36 marked a significant step in understanding its biological importance. cshl.eduwikipedia.org Subsequent studies have continued to unravel its mechanisms of action, including its ability to bind to histone H3 and its role in transcriptional repression of target genes like WEE1. plos.orgcshl.edu

Table: Relevant Protein and Gene Identifiers

NameTypeIdentifierSource
CHD5 (Chromodomain Helicase DNA Binding Protein 5)ProteinQ8TDI0UniProtKB
CHD5Gene26038NCBI Gene
CHD5GeneENSG00000116254Ensembl
CHD5Gene610771OMIM®
CHD5GeneHGNC:16816HGNC

Molecular Architecture and Functional Domains of Chd5

Conservation and Structural Analysis of Chromodomains in CHD5

The CHD protein family is broadly conserved across species, with the Subfamily II members (CHD3, CHD4, and CHD5) exhibiting a particularly high degree of inter-species conservation, underscoring their critical biological functions. frontiersin.org The hallmark of this family is the presence of tandem chromodomains located near the N-terminus of the protein. atlasgeneticsoncology.org Chromodomains are small protein modules historically implicated in recognizing and binding to methylated lysine (B10760008) residues on histone tails, thereby recruiting protein complexes to specific chromatin regions. frontiersin.orgkanazawa-u.ac.jp

The primary function attributed to the chromodomains of CHD5 is the recognition of specific histone modifications. Research indicates that CHD5 chromodomains specifically bind to trimethylated lysine 27 on histone H3 (H3K27me3), a mark typically associated with transcriptionally repressed chromatin. nih.govfrontiersin.orgnih.gov This interaction is crucial for localizing CHD5 and its associated protein complexes, such as the Nucleosome Remodeling and Deacetylase (NuRD) complex, to target gene loci. frontiersin.orggenecards.org By binding to this repressive mark, the chromodomains play a key role in guiding the chromatin remodeling activities of CHD5, which are essential for maintaining dynamic chromatin structures and ensuring proper gene expression. frontiersin.org While some chromodomains in other proteins have been shown to bind nucleic acids, the primary and most well-characterized role for the CHD5 chromodomains is in the specific recognition of the H3K27me3 histone mark. nih.gov

ATPase/Helicase Domain of CHD5: Structure-Function Relationship

Central to the function of CHD5 is its ATPase/helicase domain, which belongs to the SNF2 superfamily of ATP-dependent motor proteins. oaepublish.comnih.gov This domain is responsible for converting the chemical energy derived from ATP hydrolysis into mechanical force to remodel chromatin structure. nih.gov The ATPase activity of CHD5 is dependent on and stimulated by the presence of chromatin, indicating that its enzymatic function is tightly regulated and targeted to nucleosomes. nih.gov A unique characteristic of CHD5's remodeling activity is its ability to unwrap or loop out nucleosomal DNA at internal sites without causing the wholesale repositioning or sliding of the histone octamer. nih.gov This distinct mechanism allows CHD5 to increase the accessibility of nucleosomal DNA to other proteins, such as transcription factors, in a highly specific manner. nih.gov

The mechanism of ATP hydrolysis within the CHD5 helicase domain is coupled to conformational changes that drive its remodeling activity. While direct high-resolution structural studies of the CHD5 ATPase cycle are limited, a model can be inferred from its close homolog, CHD4, and general principles of SF2 helicases. researchgate.netbiorxiv.org In an inactive state, other domains of the protein, such as the PHD fingers or chromodomains, are thought to fold onto the ATPase motor, creating an autoinhibitory conformation that prevents ATP hydrolysis in the absence of a substrate. nih.govresearchgate.net

Upon engagement with a nucleosome, these inhibitory interactions are relieved, allowing the two lobes of the ATPase domain to adopt a closed conformation around an ATP molecule. nih.govportlandpress.com The binding of ATP is proposed to increase the affinity for the histone tails. researchgate.net The subsequent hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi) triggers a significant conformational change in the ATPase lobes. biorxiv.orgyoutube.com This change is transduced into mechanical force that pulls on the DNA, leading to the characteristic unwrapping of the DNA from the histone octamer. nih.govresearchgate.net This process is dependent on continuous ATP hydrolysis to initiate the remodeling, although once unwrapped, the state can be maintained without further hydrolysis, suggesting CHD5 remains bound to the remodeled nucleosome. nih.gov This cycle of binding, hydrolysis, and conformational change allows for the precise energy-dependent alteration of chromatin structure.

Plant Homeodomain (PHD) Fingers of CHD5: Molecular Recognition

Located at the N-terminus of CHD5 are two tandem Plant Homeodomain (PHD) fingers. atlasgeneticsoncology.org PHD fingers are small zinc-finger motifs that function as epigenetic "readers," recognizing specific post-translational modifications on histone tails. oaepublish.comaacrjournals.org The tandem PHD fingers of CHD5 are critical for its tumor-suppressive functions, as they mediate the initial binding to specific chromatin states, which is a prerequisite for its remodeling activity. nih.gov

Extensive research has demonstrated that the tandem PHD fingers of CHD5 specifically recognize and bind to the N-terminal tail of histone H3 that is devoid of modifications (unmodified H3). nih.gov Both the first (PHD1) and second (PHD2) fingers display a similar binding preference for the unmodified H3 tail. The binding affinity is significantly disrupted by common post-translational modifications near the start of the tail.

Histone H3 ResidueModification TypeEffect on CHD5 PHD Finger Binding
Arginine 2 (R2)MethylationDisrupts high-affinity binding
Threonine 3 (T3)PhosphorylationDisrupts high-affinity binding
Lysine 4 (K4)Methylation, AcetylationDisrupts high-affinity binding
Threonine 6 (T6)PhosphorylationDisrupts high-affinity binding
Serine 10 (S10)PhosphorylationDisrupts high-affinity binding

The first three amino acids of the H3 tail (Alanine-Arginine-Threonine, or ART) are particularly crucial for this high-affinity interaction. This specificity ensures that CHD5 is recruited to genomic loci characterized by unmodified H3 tails, which are often found at regions poised for changes in transcriptional activity. nih.gov

A key feature of the CHD5 PHD fingers is their ability to engage in multivalent binding. The tandem PHD1-2 construct can simultaneously engage two separate unmodified H3 N-termini. This cooperative binding results in a 4- to 11-fold increase in binding affinity compared to either PHD finger acting alone.

Other Putative Domains and Their Predicted Biochemical Roles

SANT-SLIDE Domain: Located in the C-terminal region, the Swi3, Ada2, N-Cor, and TFIIB (SANT) domain is often found in chromatin-remodeling complexes. In CHD proteins, it is typically part of a larger SANT-SLIDE domain that is involved in DNA binding. nih.govportlandpress.com This domain is thought to interact with extranucleosomal DNA and is crucial for the process of nucleosome sliding, which repositions nucleosomes along the DNA. portlandpress.com Deletion of this domain in the related CHD4 protein significantly reduces its affinity for nucleosomes and impairs its remodeling activity. portlandpress.com

BRK Domain: The Brahma and Kismet (BRK) domain is another feature found in some CHD proteins, particularly in subfamily III. researchgate.netnih.gov Although its precise function in CHD5 is not fully elucidated, in other contexts, BRK domains are thought to mediate protein-protein interactions. nih.govnih.gov

Domains of Unknown Function (DUF1086 and DUF1087): The CHD5 protein contains two domains of unknown function, DUF1086 and DUF1087. nih.gov While their specific biochemical roles remain to be determined, their conservation suggests they are important for the structure or function of the protein.

High Mobility Group (HMG) Box-like Domain: A DNA-binding HMG box-like domain has been identified in CHD4, a close homolog of CHD5, and is also present in CHD3 and CHD5. portlandpress.com This domain likely contributes to the ability of CHD5 to bind to DNA, further anchoring the remodeling complex to its chromatin substrate. portlandpress.com

C-terminal Domain B (CHDCT2): A specific C-terminal domain, CHDCT2, has been described as mediating the interaction with GATA2D, a subunit of the NuRD complex. nih.gov This highlights the role of the C-terminal region of CHD5 in assembling the functional NuRD complex.

The presence of these additional domains underscores the complexity of CHD5's function. They likely provide finer control over its enzymatic activity and its recruitment to specific genomic locations.

Domain/MotifPredicted Biochemical Role
SANT-SLIDEDNA binding, nucleosome sliding
BRKProtein-protein interactions
DUF1086/DUF1087Unknown, likely structural or functional
HMG Box-likeDNA binding
CHDCT2Interaction with GATA2D subunit of NuRD complex

Biochemical Mechanisms of Chd5 Mediated Chromatin Remodeling

ATP-Dependent Modulation of Nucleosome Structure

CHD5 utilizes the energy derived from ATP hydrolysis to alter the interaction between DNA and the histone octamer, thereby remodeling nucleosomes nih.govoaepublish.com. This ATP-dependent activity is essential for its function nih.govplos.org.

Nucleosome Unwrapping by CHD5: Unique Enzymatic Activity

A key feature of CHD5's enzymatic activity is its ability to partially unwrap the nucleosome nih.govnih.gov. This unwrapping exposes nucleosomal DNA at specific, discrete positions nih.govnih.gov. Unlike some other remodelers, CHD5's activity does not lead to complete disruption or destabilization of the nucleosome, nor does it significantly reposition the nucleosome nih.gov. The exposure of nucleosomal DNA by CHD5 is dependent on ATP hydrolysis, but interestingly, continuous ATP hydrolysis is not required to maintain the nucleosomes in their remodeled, unwrapped state nih.govnih.govresearchgate.net. This suggests a distinct mechanism where ATP hydrolysis initiates the unwrapping, and the altered nucleosome conformation is relatively stable even after ATP is depleted nih.govresearchgate.net.

Comparison of Remodeling Activities with other SNF2-like ATPases (e.g., ACF, BRG1)

CHD5 exhibits a remodeling activity that is distinct from other related chromatin remodeling ATPases, such as ACF (which contains the ISWI ATPase) and BRG1 (a SWI/SNF family member) nih.govresearchgate.net. While CHD5, ACF, and BRG1 can all increase the accessibility of chromatin to restriction enzymes in an ATP-dependent manner, the specific type of remodeling activity differs nih.gov.

Here is a comparison of the observed remodeling activities:

Remodeling FactorFamily/ATPasePrimary Activity ObservedNucleosome RepositioningNucleosome Disruption/DestabilizationNucleosomal DNA Unwrapping
CHD5CHD/SNF2-likeNucleosome UnwrappingNo significant repositioning nih.govDoes not lead to complete disruption nih.govPartially unwraps at discrete positions nih.govnih.gov
ACFISWI/SNF2-likeChromatin Remodeling, Nucleosome SlidingCan slide nucleosomes researchgate.netLess efficient at unwrapping than CHD5 nih.govLess efficient at unwrapping than CHD5 nih.gov
BRG1SWI/SNF/SNF2-likeChromatin Remodeling, Nucleosome Sliding/EjectionCan slide or eject nucleosomes researchgate.netresearchgate.netCan lead to disruption/destabilization nih.govLess efficient at unwrapping than CHD5 nih.gov
CHD4CHD/SNF2-likeChromatin Remodeling, Nucleosome SpacingCan space nucleosomes elifesciences.orgShows strong ATPase activity but less efficient unwrapping than CHD5 nih.govharvard.edu

Note: This table is based on comparative studies and highlights key distinctions in their observed in vitro activities on nucleosomal substrates.

Studies have shown that while CHD4, a closely related CHD family member, possesses strong ATPase activity, it does not unwrap nucleosomes as efficiently as CHD5 nih.govharvard.edu. This further underscores the unique unwrapping activity of CHD5 within the CHD family nih.govharvard.edu.

Interplay with DNA Accessibility and Conformation

By remodeling nucleosomes, CHD5 directly impacts the accessibility and conformation of the underlying DNA nih.gov. This is crucial for processes that require access to the genetic material, such as transcription factor binding tandfonline.com.

Exposure of Nucleosomal DNA at Discrete Positions

A significant outcome of CHD5's remodeling activity is the increased accessibility of nucleosomal DNA nih.govresearchgate.net. This occurs at one or two discrete positions within the nucleosome nih.govnih.gov. This targeted exposure of DNA is a direct consequence of the partial unwrapping mechanism employed by CHD5 nih.govnih.gov. The increased accessibility can be experimentally observed using assays that measure the ability of restriction enzymes to cut DNA within a nucleosomal context nih.gov.

Enzymatic Kinetics of CHD5 Activity

As an ATP-dependent enzyme, the activity of CHD5 can be characterized by its enzymatic kinetics, including its ATP hydrolysis rates and substrate specificity nih.govplos.org.

ATP Hydrolysis Rates and Substrate Specificity

CHD5 exhibits ATPase activity, which is stimulated by the presence of nucleosomes plos.org. Studies have shown that CHD5 has a dose-dependent basal ATPase activity even without DNA or nucleosomes plos.org. However, the addition of polynucleosomes significantly increases its ATPase activity, suggesting that nucleosomes are preferred substrates for stimulating ATP hydrolysis by CHD5 plos.org. The addition of free DNA does not stimulate the basal ATPase activity of CHD5 plos.org. This indicates the importance of histone contacts for stimulating CHD5's ATPase activity, a feature observed in other CHD family enzymes but not typically in SWI/SNF family enzymes plos.orgnih.gov.

While specific quantitative data on ATP hydrolysis rates (e.g., kcat, Km for ATP or nucleosomes) were not extensively detailed in the provided search results, the qualitative findings clearly demonstrate that CHD5 is a nucleosome-stimulated ATPase plos.org. The requirement for ATP hydrolysis for nucleosome unwrapping has been established nih.govnih.gov.

Processivity and Dissociation Dynamics from Remodeled Nucleosomes

The biochemical activity of Chromodomain Helicase DNA-binding protein 5 (CHD5) on nucleosomes involves distinct processivity and dissociation characteristics that differentiate it from some other ATP-dependent chromatin remodelers. Research indicates that CHD5 exhibits low processivity and a tendency to remain bound to nucleosomes after inducing remodeling. nih.gov This behavior is central to its proposed mechanism of action, which involves the stable exposure of nucleosomal DNA through looping or unwrapping rather than nucleosome repositioning. nih.gov

Studies investigating the processivity of CHD5 have shown that once the enzyme remodels a nucleosome, it does not readily dissociate to act on adjacent nucleosomes. nih.gov This was evidenced by experiments monitoring nucleosome remodeling over time using micrococcal nuclease (MNase) digestion assays. At varying CHD5:nucleosome ratios (e.g., 2:1 and 0.25:1), remodeling, indicated by the appearance of a distinct DNA fragment size (approximately 115 bp), was observed within minutes. nih.gov The persistence of CHD5 on the remodeled nucleosome, even after MNase digestion, suggests that the stable interaction is not solely dependent on the full length of the nucleosomal DNA. nih.gov

The stable association of CHD5 with remodeled nucleosomes implies an increased affinity for the altered chromatin state. nih.gov This increased affinity is hypothesized to contribute to the observed low processivity, limiting the rapid turnover of CHD5 on nucleosomes and its subsequent translocation to remodel other nucleosomal substrates. nih.gov This characteristic is consistent with genome-wide analyses showing CHD5 enrichment within narrow genomic regions, particularly around transcription start sites, suggesting a stable binding to nucleosomes in these specific locations. nih.gov

The initial rate of nucleosome remodeling by CHD5 has been estimated. Using time-course experiments involving mononucleosomes and MNase digestion, the initial catalytic rate (kcat) for CHD5 was determined to be within a range comparable to that reported for other ATP-dependent remodeling enzymes under similar experimental conditions. nih.gov

ParameterValueUnit
Initial Remodeling Rate (kcat)0.16 ± 0.03min⁻¹

This rate reflects the speed at which CHD5 can induce the initial remodeling event, but the subsequent low dissociation rate means that the enzyme remains associated with the product of the reaction. nih.gov

The mechanism by which CHD5 remains stably bound to remodeled nucleosomes is an area of ongoing research. However, the ability of its tandem PHD fingers to engage with multiple histone H3 N-termini simultaneously could contribute to a higher avidity of binding, potentially influencing its dissociation dynamics. wisc.edu This multivalent interaction might stabilize the association of CHD5 with the nucleosome, particularly after the conformational changes induced by ATP hydrolysis and DNA unwrapping. wisc.edu

Molecular Interactions and Complex Formation of Chd5

Association of CHD5 with the Nucleosome Remodeling and Deacetylation (NuRD) Complex

CHD5 is recognized as a component of the Nucleosome Remodeling and Deacetylation (NuRD) complex, a multiprotein assembly known for its role in transcriptional repression and chromatin organization. nih.govnih.govaacrjournals.orgresearchgate.netmdpi.comelifesciences.orgpnas.orgembopress.org The incorporation of CHD5 into the NuRD complex facilitates its recruitment to specific genomic loci, where its chromatin remodeling and histone deacetylase activities can be leveraged to modulate chromatin structure and gene expression. aacrjournals.orguniprot.org

Identification of Core NuRD Subunits Interacting with CHD5

Research has demonstrated that CHD5 associates with the canonical core subunits of the NuRD complex. Studies utilizing techniques such as immunoprecipitation and mass spectrometry have identified the specific proteins that interact with CHD5 within this complex. nih.govresearchgate.netmdpi.com

The core NuRD subunits found to associate with CHD5 include:

Metastasis-Associated Proteins (MTA): MTA1/2 nih.govaacrjournals.orgresearchgate.netmdpi.comelifesciences.orgembopress.org

GATA Zinc Finger Domain Containing 2A/B (GATAD2A/B): GATAD2A/B (also known as p66α/β) nih.govaacrjournals.orgresearchgate.netmdpi.comelifesciences.orgembopress.org

Histone Deacetylases (HDAC): HDAC1/2 nih.govaacrjournals.orgresearchgate.netmdpi.comelifesciences.orgembopress.org

Retinoblastoma-Binding Proteins (RBBP): RBBP4/7 (also known as RbAp46/48) nih.govaacrjournals.orgresearchgate.netmdpi.comelifesciences.orgembopress.org

Methyl DNA-Binding Domain Protein (MBD): MBD2/3 nih.govaacrjournals.orgresearchgate.netmdpi.comelifesciences.orgembopress.org

These findings indicate that CHD5 forms a NuRD-type complex with a composition similar to that formed by CHD4. nih.govresearchgate.netmdpi.com

Table 1: Core NuRD Subunits Interacting with CHD5

NuRD Subunit FamilySpecific Subunits
Metastasis-Associated Proteins (MTA)MTA1, MTA2
GATA Zinc Finger Domain Containing 2A/B (GATAD2A/B)GATAD2A, GATAD2B
Histone Deacetylases (HDAC)HDAC1, HDAC2
Retinoblastoma-Binding Proteins (RBBP)RBBP4, RBBP7
Methyl DNA-Binding Domain Protein (MBD)MBD2, MBD3

Competitive Binding with Related Chromatin Remodelers (e.g., CHD4) in NuRD Complex Assembly

The CHD family members, particularly CHD3, CHD4, and CHD5, are known to be mutually exclusive subunits within the NuRD complex. mdpi.comfrontiersin.org This suggests a competitive dynamic for incorporation into the complex. Studies have provided evidence that CHD5 competes with CHD4 for binding to the NuRD complex. nih.govnih.gov Overexpression of CHD5 has been shown to lead to a reduction in CHD4 protein levels, potentially due to the displacement of CHD4 from the NuRD complex, resulting in its instability. nih.gov This competitive binding highlights a potential mechanism by which CHD5 can exert distinct functions or regulate specific gene sets compared to CHD4, despite associating with a similar set of core NuRD components. nih.govmdpi.com The mutually exclusive nature of CHD3, CHD4, and CHD5 within NuRD contributes to the potential for distinct NuRD complex configurations with potentially varied regulatory properties. mdpi.comfrontiersin.org

Direct Protein-Histone Interactions

A key aspect of CHD5 function involves its direct interaction with histone proteins, particularly the N-terminal tails of histone H3. These interactions are crucial for targeting CHD5 and the associated NuRD complex to specific regions of the chromatin. aacrjournals.orgnih.gov

Specificity for Histone H3 Tail Modifications

The PHD fingers of CHD5 have been shown to specifically recognize and bind to the unmodified N-terminus of histone H3. nih.govacs.orgwisc.edunih.govplos.orgresearchgate.net This binding preference is sensitive to post-translational modifications on the H3 tail. Modifications such as methylation, acetylation, and phosphorylation at specific residues, including H3R2, H3K4, H3T3, H3T6, and H3S10, have been found to disrupt high-affinity binding of the CHD5 PHD fingers. acs.orgwisc.edunih.govplos.orgresearchgate.net This indicates that the absence of these modifications on the H3 N-terminus serves as a recognition signal for CHD5.

In addition to the unmodified H3 N-terminus, CHD5 has also been reported to bind to histone H3 trimethylated at lysine (B10760008) 27 (H3K27me3) through its chromodomains. aacrjournals.orguniprot.orguniprot.orgdeciphergenomics.orgwikipedia.org H3K27me3 is typically associated with transcriptionally repressed genomic regions, suggesting that CHD5 can be recruited to both active (via unmodified H3, potentially at regulatory elements) and inactive (via H3K27me3, potentially at repressed genes) chromatin regions, potentially facilitating different regulatory outcomes.

Chemical Basis of Recognition via PHD Fingers and Chromodomains

The recognition of histone tails by CHD5 is mediated by specific protein domains, primarily its PHD fingers and chromodomains. The tandem PHD fingers (PHD1 and PHD2) of CHD5 are responsible for binding the unmodified N-terminus of histone H3. acs.orgwisc.edunih.govresearchgate.net The first three amino acids (ART) of the H3 N-terminus are particularly crucial for this high-affinity binding. acs.orgwisc.edunih.govresearchgate.net Structural analyses of homologous PHD fingers, such as those in CHD4, suggest that these domains bind the N-terminal residues of the histone H3 tail within an extended binding pocket, stabilized by a network of hydrogen bonds and salt bridges. wisc.edunih.gov The residues important for histone tail interaction in CHD4 PHD fingers are conserved in CHD5, indicating a similar mode of recognition. wisc.edunih.gov

The chromodomains of CHD5 are involved in the recognition of H3K27me3. aacrjournals.orguniprot.orguniprot.orgdeciphergenomics.orgwikipedia.org Chromodomains are known protein modules that typically bind to methylated lysine residues on histone tails. The specific chemical interactions underlying the recognition of H3K27me3 by CHD5 chromodomains involve interactions with the methyl group and surrounding amino acids within the binding pocket of the chromodomain.

Studies have shown that the tandem PHD fingers of CHD5 can simultaneously engage two H3 N-termini, leading to increased binding affinity compared to individual PHD fingers. acs.orgwisc.edunih.gov This multivalent recognition can enhance the stability of CHD5 binding to chromatin and contribute to the recruitment of the NuRD complex to specific genomic locations. acs.orgnih.gov

Table 2: Histone Modifications Recognized by CHD5 Domains

CHD5 DomainHistone Tail InteractionSpecificity
PHD Fingers (PHD1, PHD2)Histone H3 N-terminusUnmodified H3 N-terminus; Binding disrupted by modifications at H3R2, H3K4, H3T3, H3T6, H3S10. Crucial residues: ART (H3 1-3).
ChromodomainsHistone H3 tailH3K27me3

Protein-DNA Interactions

CHD5 is classified as a DNA-binding protein, and its function as a chromatin remodeler inherently involves interactions with DNA. uniprot.orgebi.ac.uk While CHD proteins in the second subfamily, including CHD5, may not possess direct DNA sequence-specific binding motifs in the same manner as some other transcription factors, they interact with DNA primarily through their association with histones and as part of the nucleosome remodeling process. aacrjournals.orgpnas.org

CHD5 possesses an SNF2-like ATPase domain, which utilizes the energy from ATP hydrolysis to alter histone-DNA contacts within the nucleosome. uniprot.orgplos.orgnih.gov This ATPase activity is stimulated by the presence of nucleosomes. plos.org The chromatin remodeling activity of CHD5 involves the ability to expose nucleosomal DNA. nih.gov Studies have indicated that CHD5 can expose nucleosomal DNA at discrete positions by unwrapping the DNA from the histone core. nih.gov This remodeling activity is dependent on ATP hydrolysis. nih.gov

The interaction with DNA, facilitated by its ATPase domain and its association with histones within nucleosomes, allows CHD5 to reposition or restructure nucleosomes. This alteration in nucleosome positioning and DNA accessibility is a fundamental mechanism by which CHD5 regulates gene transcription and other DNA-templated processes. uniprot.orgebi.ac.uk While the precise mechanisms of DNA interaction beyond nucleosome remodeling are an area of ongoing research, it is clear that direct contact with and manipulation of DNA are integral to CHD5's role as a chromatin remodeler.

Table 3: Key Molecular Interactions of CHD5

Binding to Nucleosomal DNA and Linker DNA Regions

CHD5 functions as a chromatin remodeling factor with a distinct enzymatic activity that involves altering the structure of nucleosomes. nih.gov Unlike some other chromatin remodelers that primarily reposition nucleosomes along the DNA, CHD5 has been shown to expose nucleosomal DNA at specific internal sites within the nucleosome core particle. nih.gov This activity involves the unwrapping or looping out of nucleosomal DNA approximately 40 to 50 base pairs from the ends of the nucleosome, without causing significant nucleosome repositioning. nih.gov The ability of CHD5 to expose nucleosomal DNA is dependent on ATP hydrolysis, indicating that its helicase/ATPase domain is crucial for this remodeling activity. nih.govcureffi.org Research suggests that CHD5 exhibits low processivity and tends to remain bound to the nucleosomes it has remodeled. nih.govresearchgate.net

While some CHD family members, such as CHD1 and CHD2, possess SANT domains that mediate non-specific binding to linker DNA between nucleosomes, CHD3, CHD4, and CHD5 lack these specific DNA-binding domains. nih.govumich.edu Their interaction with DNA is largely mediated through their binding to histone tails within the nucleosome. The ATP dependence of CHD5's remodeling activity further supports that its primary action is on the nucleosomal DNA itself, rather than simply binding to linker regions. cureffi.org CHD5 has also been found to bind to promoter regions near transcription start sites and directly to CpG islands within promoters. nih.govcureffi.org

Regulation of Chd5 Biochemical Activity

Post-Translational Modifications and Their Impact on CHD5 Activity and Interactions

Post-translational modifications (PTMs) are critical biochemical processes that occur after protein synthesis, significantly influencing protein function, stability, localization, and interactions. abcam.comthermofisher.com PTMs involve the covalent addition of functional groups or proteins, or proteolytic cleavage. thermofisher.com Common PTMs include phosphorylation, acetylation, methylation, ubiquitination, and sumoylation. abcam.comthermofisher.comnih.gov

While the provided search results highlight the general importance of PTMs in regulating protein function and chromatin remodeling proteins, specific details regarding the PTMs of CHD5 and their precise impact on its activity and interactions are limited. However, given that CHD5 is a nuclear protein involved in chromatin remodeling and transcriptional regulation, it is highly likely to be subject to various PTMs that control its function.

Research on other chromatin remodeling proteins and epigenetic regulators indicates that PTMs can affect:

Enzymatic Activity: Phosphorylation or acetylation within or near the ATPase domain could directly impact ATP hydrolysis rates or coupling to DNA translocation. abcam.comnih.gov

Protein-Protein Interactions: PTMs can create or abolish binding sites for cofactors or other proteins within the NuRD complex or other regulatory complexes, thereby altering complex assembly or stability. plos.orgabcam.complos.orgnih.gov

Subcellular Localization: Although CHD5 is predominantly nuclear atlasgeneticsoncology.orgplos.org, PTMs could potentially influence its precise localization within the nucleus, such as targeting to specific chromatin regions or subnuclear compartments.

Protein Stability and Turnover: Ubiquitination, for example, is a well-known PTM that can target proteins for degradation, thus regulating their cellular abundance. abcam.comnih.gov

Although specific experimental data on CHD5 PTMs is not extensively detailed in the provided snippets, the broader context of chromatin biology and protein regulation strongly suggests that PTMs play a role in fine-tuning CHD5 activity and its integration into regulatory networks. Studies on related proteins, such as EZH2, demonstrate how PTMs like phosphorylation, acetylation, and ubiquitination can regulate their expression, activity, and stability, highlighting the potential for similar mechanisms to regulate CHD5. nih.gov

Role of Cofactors and Accessory Proteins in Modulating CHD5 Chromatin Remodeling

CHD5 functions as part of multiprotein complexes, most notably the Nucleosome Remodeling and Deacetylase (NuRD) complex. plos.orgplos.orgnih.gov The association with cofactors and accessory proteins within this complex is crucial for modulating CHD5's chromatin remodeling activity and targeting it to specific genomic loci.

The NuRD complex is a transcriptional repressor complex that possesses both ATP-dependent chromatin remodeling and histone deacetylase activities. plos.orgnih.gov While CHD4 (also known as Mi-2beta) is a widely expressed catalytic subunit of NuRD, CHD5 appears to be a component of a mutually exclusive NuRD complex, particularly in the nervous system and testis where CHD5 is preferentially expressed. plos.orgatlasgeneticsoncology.orgaacrjournals.orgplos.orgnih.gov

Key cofactors and accessory proteins found in association with CHD5 in NuRD-like complexes include:

Histone Deacetylases (HDACs): Such as HDAC1 and HDAC2, which contribute to transcriptional repression by removing acetyl groups from histones. nih.govresearchgate.net

Methyl-CpG Binding Domain Proteins (MBDs): Such as MBD2 and MBD3, which can recruit the NuRD complex to methylated DNA. plos.orgresearchgate.net

MTA subunits: Such as MTA1, MTA2, and MTA3. plos.orgresearchgate.net

Retinoblastoma-associated proteins (RbAPs): Such as RbAp46 and RbAp48 (also known as RBBP4 and RBBP7). plos.orgplos.orgresearchgate.net

The interaction of CHD5 with these cofactors within the NuRD complex is essential for its function. For instance, a catalytically inactive mutant version of CHD5 can still associate with a NuRD cofactor but fails to repress transcription, indicating that both the association with cofactors and the catalytic activity are required for full function. plos.orgnih.gov

The cofactors can modulate CHD5 activity in several ways:

Targeting: Accessory proteins with DNA-binding domains (like MBDs) or histone-binding domains (like the PHD and chromodomains of CHD5 itself, potentially working in concert with other subunits) can direct the CHD5-containing NuRD complex to specific genomic regions. plos.orgaacrjournals.orgoup.comuniprot.org

Modulating ATPase Activity: While not explicitly detailed for CHD5 in the search results, cofactors in other chromatin remodeling complexes can allosterically regulate the ATPase activity of the catalytic subunit or influence its processivity on chromatin. mdpi.com

Coupling Activities: The presence of histone deacetylases in the NuRD complex allows for the coupling of chromatin remodeling by CHD5 with histone deacetylation, leading to a more potent repressive effect on transcription. plos.orgnih.gov

Altering Remodeling Mechanism: CHD5 has been shown to remodel nucleosomes by unwrapping or looping out DNA, a mechanism that may be influenced by the presence and interaction of specific cofactors. nih.gov The cofactors could potentially stabilize the remodeled state or facilitate the subsequent binding of other proteins to the exposed DNA. nih.gov

The specific composition of CHD5-containing complexes may also vary depending on the cellular context or developmental stage, potentially leading to differential regulation and targeting of CHD5 activity. plos.orgplos.org

Table 1 summarizes some of the known accessory proteins associated with CHD5 in NuRD-like complexes.

Protein NameRole/Type in NuRD ComplexPotential Impact on CHD5 ActivitySource
HDAC1Histone DeacetylaseContributes to transcriptional repression; couples deacetylation with remodeling. nih.govresearchgate.net
HDAC2Histone DeacetylaseContributes to transcriptional repression; couples deacetylation with remodeling. plos.orgnih.govresearchgate.net
MBD2Methyl-CpG Binding Domain ProteinTargets complex to methylated DNA. plos.orgresearchgate.net
MBD3Methyl-CpG Binding Domain ProteinTargets complex to methylated DNA. plos.orgresearchgate.net
MTA1Metastasis AssociatedStructural component; potential regulatory roles. researchgate.net
MTA2Metastasis AssociatedStructural component; potential regulatory roles. researchgate.net
MTA3Metastasis AssociatedStructural component; potential regulatory roles. plos.orgresearchgate.net
RbAp46 (RBBP4)Retinoblastoma-associated proteinHistone binding; structural component. plos.orgplos.orgresearchgate.net
RbAp48 (RBBP7)Retinoblastoma-associated proteinHistone binding; structural component. plos.orgplos.orgresearchgate.net

This table is based on components typically found in NuRD complexes associated with CHD proteins, including CHD5. plos.orgplos.orgnih.govresearchgate.net

Advanced Methodologies for Biochemical and Structural Characterization of Chd5

Recombinant Protein Expression and Purification Strategies for Functional Studies

To conduct detailed functional and structural studies, obtaining sufficient quantities of pure, active CHD5 is a prerequisite. Given its large size and complexity as a multi-domain protein, various expression systems have been employed. nih.govbio-rad.combiologicscorp.com

One common strategy involves the use of the Bac-to-Bac baculovirus expression system. nih.gov This system is well-suited for expressing large, complex eukaryotic proteins like human CHD5 in insect cells, which can provide appropriate post-translational modifications. In such studies, CHD5 is often expressed as a FLAG-tagged fusion protein to facilitate purification. nih.gov

For studying specific domains of CHD5, bacterial expression systems are often utilized due to their cost-effectiveness and high yield. For instance, the plant homeodomain (PHD) fingers of CHD5, which are crucial for its interaction with histones, have been successfully produced in E. coli. nih.gov These domains are typically expressed as glutathione (B108866) S-transferase (GST) fusion proteins. The GST-tag not only aids in purification via affinity chromatography but can also enhance the solubility of the recombinant protein. biologicscorp.comnih.gov

The purification process is tailored to the expression system and the fusion tag used. For GST-tagged proteins, purification is achieved by binding the cell lysate to Glutathione-agarose, followed by elution with reduced glutathione. nih.gov This single-step affinity chromatography method is highly effective for isolating the fusion protein from other cellular components. bio-rad.com

Table 1: Summary of Recombinant CHD5 Expression and Purification Strategies
CHD5 ConstructExpression SystemFusion TagPurification MethodReference
Full-length human CHD5Baculovirus-infected insect cellsFLAGAffinity chromatography nih.gov
CHD5-PHD domainsE. coliGST (glutathione S-transferase)Glutathione-agarose affinity chromatography nih.gov

Biophysical Techniques for Interaction Analysis

Understanding the function of CHD5 requires a quantitative analysis of its interactions with binding partners, such as histones, DNA, and other components of the Nucleosome Remodeling and Deacetylase (NuRD) complex. nih.gov Biophysical techniques are indispensable for dissecting the thermodynamics and kinetics of these molecular interactions. researchgate.netlongdom.org

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure biomolecular interactions in real time. bioradiations.comspringernature.com It provides quantitative information on the kinetics of binding, including the association rate constant (kₐ) and the dissociation rate constant (kₑ), from which the equilibrium dissociation constant (Kₑ) can be calculated. nih.govyoutube.com

In a typical SPR experiment to study CHD5, one interacting partner (the ligand), such as a specific histone peptide, would be immobilized on a sensor chip. A solution containing the other partner (the analyte), for example, a purified CHD5 PHD domain, is then flowed over the surface. springernature.com The binding event causes a change in the refractive index at the sensor surface, which is detected and recorded in a sensorgram. researchgate.net This allows for the precise determination of how quickly the two molecules associate and dissociate. bioradiations.com This technique is crucial for understanding the specificity of CHD5's interactions, such as its preferential binding to the unmodified N-terminus of histone H3. nih.govnih.gov

Table 2: Kinetic Parameters Obtainable from SPR Analysis of CHD5 Interactions
ParameterSymbolDescription
Association Rate ConstantkₐThe rate at which the CHD5 domain binds to its target (e.g., histone tail). Units: M⁻¹s⁻¹.
Dissociation Rate ConstantkₑThe rate at which the CHD5-target complex decays. Units: s⁻¹.
Equilibrium Dissociation ConstantKₑA measure of binding affinity, calculated as kₑ/kₐ. A lower Kₑ indicates a stronger interaction. Units: M (molar).

Isothermal Titration Calorimetry (ITC) is a fundamental biophysical technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.com This allows for the determination of a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kₐ or Kₑ), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). researchgate.netharvard.eduwikipedia.org

For CHD5 research, ITC is invaluable for characterizing the forces driving its interaction with chromatin. For instance, to study the binding of a CHD5 PHD domain to a histone H3 peptide, the purified protein would be placed in the sample cell of the calorimeter, and the peptide would be incrementally injected from a syringe. wikipedia.org The resulting heat changes are measured, and the data are fit to a binding model to extract the thermodynamic parameters. malvernpanalytical.com This information reveals not just the strength of the interaction but also the nature of the binding forces (e.g., hydrogen bonds, hydrophobic interactions), providing deep insight into the mechanism of CHD5's recognition of specific histone marks. europeanpharmaceuticalreview.com

Table 3: Thermodynamic Profile of a Molecular Interaction Determined by ITC
Thermodynamic ParameterSymbolInformation Provided
Binding AffinityKₐ (or Kₑ = 1/Kₐ)Quantifies the strength of the binding interaction.
StoichiometrynThe molar ratio of the interacting molecules in the complex.
Enthalpy ChangeΔHThe heat released or absorbed upon binding, reflecting changes in bonding energies (e.g., hydrogen bonds).
Entropy ChangeΔSThe change in the randomness or disorder of the system upon binding, often related to conformational changes and the hydrophobic effect.
Gibbs Free Energy ChangeΔGDetermines the spontaneity of the binding reaction (ΔG = ΔH - TΔS).

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique for studying protein structure, dynamics, and interactions at atomic resolution in solution. researchgate.netyoutube.commdpi.com It is particularly well-suited for characterizing the binding of small ligands, such as histone peptides, to protein domains and for probing conformational changes that occur upon binding. nih.govcopernicus.org

In the context of CHD5, NMR can be used to map the binding interface between a CHD5 domain (e.g., a PHD finger) and its histone ligand. researchgate.net This is often achieved through chemical shift perturbation (CSP) experiments. A 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein domain is recorded both in the absence and presence of the unlabeled ligand. Residues in the protein that are involved in the interaction or undergo a conformational change upon binding will show significant changes (perturbations) in their corresponding peak positions in the spectrum. youtube.com By analyzing the magnitude of these shifts, one can identify the binding site on the protein surface and also calculate the dissociation constant (Kₑ) for the interaction. youtube.com

Table 4: Example of NMR Chemical Shift Perturbation Data Analysis
Residue NumberAmino AcidChemical Shift Change (ppm)Interpretation
346Asp0.35Significant perturbation; likely at or near the binding interface.
350Gly0.02Negligible perturbation; likely distant from the binding site.
355Gly0.41Significant perturbation; likely a key residue in the binding pocket.
384Trp0.28Significant perturbation; likely involved in the interaction.

Structural Biology Approaches

Determining the three-dimensional structures of CHD5 and its domains is essential for a mechanistic understanding of its function and for interpreting biochemical and biophysical data.

X-ray crystallography is a primary technique for determining the atomic-level structure of proteins and their complexes. biorxiv.org The method involves crystallizing the purified protein and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which a detailed 3D model of the molecule can be built.

While obtaining a high-resolution structure of the full-length CHD5 protein is challenging due to its size and flexibility, X-ray crystallography has been successfully applied to determine the structures of individual domains of CHD family proteins. biorxiv.org For CHD5, crystallographic studies would focus on key functional regions, such as the tandem PHD fingers or the chromodomains, both alone and in complex with their respective histone tail ligands. These structures provide precise details about the molecular contacts that mediate binding specificity and reveal how CHD5 recognizes its targets within the chromatin landscape. genecards.org Structural information available in the Protein Data Bank (PDB) indicates that at least one structure related to human CHD5 has been determined by X-ray diffraction to a resolution of 2.95 Å. genecards.org

Table 5: Key Steps in X-ray Crystallography for CHD5 Domain Structure Determination
StepDescription
1. Protein Expression and PurificationProduce and purify large quantities of a stable, homogenous CHD5 domain or complex.
2. CrystallizationScreen various conditions (e.g., pH, salt concentration, precipitants) to find those that induce the formation of well-ordered protein crystals.
3. X-ray Diffraction Data CollectionExpose the crystal to a high-intensity X-ray beam and record the diffraction pattern.
4. Structure Solution and RefinementProcess the diffraction data to determine the phases and calculate an electron density map. Build an atomic model into the map and refine it to best fit the experimental data.

Cryo-Electron Microscopy (Cryo-EM) for Large Complex Architecture (e.g., CHD5-NuRD-nucleosome)

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful tool for determining the high-resolution structures of large and dynamic macromolecular assemblies, such as the Nucleosome Remodeling and Deacetylation (NuRD) complex, of which CHD5 is a key component. researchgate.netnih.gov While a high-resolution structure of the entire CHD5-NuRD-nucleosome complex is still an area of active research, Cryo-EM studies of homologous complexes, such as those containing the related CHD4 protein, have provided significant architectural insights that are likely applicable to CHD5. elifesciences.org

Biochemical Assays for Chromatin Remodeling Activity

A variety of in vitro biochemical assays are employed to dissect the specific chromatin remodeling activities of CHD5. These assays are fundamental to understanding its enzymatic function at a molecular level.

Restriction enzyme accessibility assays are a classic method to determine if a chromatin remodeling enzyme can alter the structure of nucleosomes to expose underlying DNA sequences. researchgate.netnih.gov In this assay, a nucleosomal DNA template containing one or more recognition sites for a specific restriction enzyme is incubated with the remodeler, such as CHD5, in the presence of ATP. If CHD5 remodels the nucleosome, the restriction site becomes accessible to the enzyme, leading to DNA cleavage. The resulting DNA fragments can be analyzed by gel electrophoresis.

Studies have shown that CHD5, in an ATP-dependent manner, increases the accessibility of plasmid chromatin to restriction enzymes like HaeIII. nih.gov This demonstrates that CHD5 is a bona fide chromatin remodeling enzyme capable of modulating the accessibility of chromatin to other DNA-binding proteins. nih.govnih.gov

CHD ProteinAssay TypeKey FindingReference
CHD5Restriction Enzyme Accessibility (HaeIII)Increases accessibility to nucleosomal DNA in an ATP-dependent manner. nih.gov
CHD3Restriction Enzyme AccessibilityDemonstrates chromatin remodeling activity, with certain mutations affecting efficiency. researchgate.net

Nucleosome sliding assays are designed to directly visualize the movement of a nucleosome along a DNA fragment. nih.govresearchgate.net This is typically assessed by native polyacrylamide gel electrophoresis (PAGE), where different positional isomers of the nucleosome exhibit distinct mobilities. Research indicates that while CHD5 does possess chromatin remodeling activity, it does not significantly reposition nucleosomes. nih.govnih.gov Instead, its primary activity appears to be the unwrapping of DNA from the histone octamer. nih.govnih.gov

This unwrapping activity is a distinct feature of CHD5 compared to other remodelers like ACF and BRG1. nih.gov CHD5 appears to loop out or unwrap the nucleosomal DNA at internal sites, approximately 40 to 50 base pairs from the ends of the nucleosome, without causing the histone octamer to slide to a new position. nih.gov This unique mechanism suggests that CHD5 exposes nucleosomal DNA through a stable looping of the DNA, and it has been observed to remain bound to these remodeled nucleosomes. nih.gov

The energy required for chromatin remodeling is derived from the hydrolysis of ATP by the ATPase domain of enzymes like CHD5. nih.gov ATP hydrolysis assays directly measure this enzymatic activity, typically by quantifying the amount of inorganic phosphate (B84403) released from ATP over time. These assays are crucial for determining the kinetic parameters of the enzyme and for understanding how its activity is regulated.

Studies have demonstrated that CHD5 possesses ATPase activity that is stimulated by the presence of chromatin. nih.gov This indicates that the enzymatic core of CHD5 is activated upon engagement with its nucleosomal substrate. Comparative analyses have shown that the ATPase activity of CHD5 is comparable to that of its close relative, CHD4. nih.gov The dependence of CHD5's chromatin remodeling and DNA unwrapping activities on ATP hydrolysis has been confirmed through experiments using non-hydrolyzable ATP analogs, which fail to support these functions. nih.govnih.gov

ConditionCHD5 ActivityObservationReference
+ ATPDNA UnwrappingActive unwrapping of nucleosomal DNA. nih.govnih.gov
- ATP (or non-hydrolyzable analog)DNA UnwrappingNo significant unwrapping observed. nih.gov
+ ChromatinATP HydrolysisStimulated ATPase activity. nih.gov
- ChromatinATP HydrolysisBasal level of ATPase activity. nih.gov

Chemical Cross-linking Mass Spectrometry for Protein-Protein Interaction Mapping

Chemical cross-linking coupled with mass spectrometry (XL-MS) is a powerful technique for identifying protein-protein interactions and mapping the interfaces of these interactions within large complexes. nih.govnih.gov This method involves covalently linking nearby amino acid residues using a chemical cross-linker, followed by enzymatic digestion of the protein complex and identification of the cross-linked peptides by mass spectrometry.

While specific XL-MS studies focusing exclusively on CHD5 are not extensively detailed in the provided search results, this methodology has been applied to the broader CHD family to map the interaction networks of their N- and C-termini. nih.gov Such studies have identified novel interaction partners and have provided insights into the structural basis of these interactions. For instance, affinity purification coupled with mass spectrometry (AP-MS), a related technique, has identified potential interacting partners for CHD5, such as the bromodomain-containing protein BRD8. nih.govbiorxiv.org The application of XL-MS to the CHD5-NuRD complex would provide valuable distance constraints to complement lower-resolution structural data from techniques like Cryo-EM, ultimately yielding a more detailed architectural model of the complex.

Chemical Modulators and Probes in Chd5 and Chromatin Remodeling Research

Strategies for Developing Small Molecule Modulators Targeting Chromatin Remodelers

Developing small molecule modulators that specifically target chromatin remodelers like CHD5 presents unique challenges due to the complex nature of these multi-domain proteins and their interactions with DNA and histones. However, several strategies are employed to identify and optimize compounds that can influence their activity.

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) is a strategy that involves identifying small molecular fragments that bind weakly to a target protein and then growing or linking these fragments to create higher-affinity lead compounds. While specific examples of FBDD applied directly to CHD5 were not prominently found in the search results, FBDD is a recognized approach in the discovery of small molecule inhibitors for various protein targets, including those involved in epigenetic regulation. The principle involves screening libraries of small molecules (fragments) with low molecular weight against the target protein. Hits are then characterized structurally (e.g., by X-ray crystallography or NMR) to understand their binding mode, which guides the design of more potent compounds. This approach can be particularly useful for targeting proteins with complex binding sites or multiple interaction surfaces, potentially applicable to the various domains of CHD5, such as its chromodomains, ATPase domain, and PHD fingers figshare.complos.orguni.lu.

Structure-Guided Design Principles

Structure-guided design is a fundamental principle in the development of small molecule modulators. It leverages high-resolution structural information of the target protein, often in complex with ligands, to inform the design and optimization of compounds. Knowledge of the three-dimensional structure of CHD5's individual domains and, ideally, its complex with nucleosomes, can reveal crucial binding pockets and interaction interfaces. For instance, structural studies on related CHD family members, such as CHD4, have provided insights into how these remodelers interact with nucleosomal DNA, which can guide the design of molecules that interfere with these interactions harvard.edu. Understanding the specific interactions between CHD5's chromodomains and modified histones or its PHD fingers with unmodified histone H3 tails, as demonstrated in research fishersci.canih.gov, can facilitate the design of small molecules that mimic or disrupt these interactions. Structure-guided design allows for the rational modification of compounds to improve binding affinity, selectivity, and pharmacokinetic properties.

Chemical Probes for Interrogating CHD5 Function and Chromatin Dynamics

Chemical probes are small molecules designed to selectively interact with a biological target to perturb its function or monitor its activity or localization in a cellular context. They are invaluable tools for dissecting the biological roles of proteins like CHD5.

Design and Synthesis of Activity-Based Probes

Activity-based probes (ABPs) are a class of chemical probes that covalently bind to the active site of enzymes, providing a direct measure of enzyme activity in complex biological samples. This approach, known as activity-based protein profiling (ABPP), has been applied to various enzyme classes, including histone deacetylases (HDACs), which are part of the NuRD complex that also contains CHD5 tci-chemical-trading.comnih.gov. CHD5 possesses an ATP-dependent helicase/ATPase domain essential for its chromatin remodeling activity figshare.comxenbase.org. While specific ABPs for the ATPase activity of CHD5 were not highlighted in the search results, the principles of designing ABPs for ATPases could be applied. Such probes typically contain a reactive group that targets a catalytic residue in the active site and a reporter tag (e.g., a fluorophore or a tag for subsequent detection). The design and synthesis of ABPs for CHD5 would involve targeting its ATPase domain to monitor its enzymatic activity in real-time or in cell lysates.

Fluorescent Probes for Real-Time Monitoring of CHD5 Activity and Interactions

Fluorescent probes are widely used in biological research for their ability to enable real-time monitoring of biological processes, including protein activity and interactions. For CHD5 research, fluorescent probes could be designed to monitor conformational changes upon ATP binding or hydrolysis, or to track its interactions with DNA, histones, or other protein partners within the cell. While the search results did not provide examples of fluorescent probes specifically designed to monitor CHD5 activity in real-time, fluorescently labeled antibodies or fusion proteins could potentially be used to study CHD5 localization and dynamics. Additionally, Fluorescence In Situ Hybridization (FISH) probes targeting the CHD5 gene locus are available and used to detect gene deletions or amplifications, which are relevant to understanding CHD5's role as a tumor suppressor. These FISH probes, while not directly interrogating protein activity, are chemical tools that provide insights into the genetic basis of altered CHD5 function.

Characterization of Small Molecule Effects on CHD5 Biochemical Activity

Once small molecules or chemical probes targeting CHD5 are developed, their effects on the protein's biochemical activity must be rigorously characterized. This involves a range of in vitro and cellular assays. Key biochemical activities of CHD5 include its ATPase activity, its ability to bind DNA and histones, and its capacity to remodel nucleosomes.

Methods for characterizing the effects of small molecules on CHD5 biochemical activity include:

ATPase Assays: These assays measure the rate at which CHD5 hydrolyzes ATP, the energy source for its remodeling activity. Small molecules can be tested for their ability to activate or inhibit this ATPase activity xenbase.org.

DNA and Histone Binding Assays: Techniques such as electrophoretic mobility shift assays (EMSA), surface plasmon resonance (SPR), or fluorescence anisotropy can be used to quantify the binding affinity of CHD5 to DNA or histone proteins and assess how small molecules affect these interactions fishersci.canih.gov.

Nucleosome Remodeling Assays: These assays directly measure CHD5's ability to reposition, eject, or alter the structure of nucleosomes in the presence of ATP. Various methods, including restriction enzyme accessibility assays or FRET-based assays, can be used to monitor nucleosome remodeling and determine if small molecules modulate this activity xenbase.org.

Cellular Assays: Beyond in vitro biochemical characterization, it is crucial to evaluate the effects of small molecules on CHD5 function in a cellular context. This can involve assessing changes in chromatin structure, gene expression profiles, or cellular phenotypes (e.g., proliferation, differentiation) in cells treated with the compounds guidetomalariapharmacology.org. Techniques like ChIP-seq can be used to study how small molecules affect CHD5's genomic localization and its impact on histone modifications and transcription. Studies have also utilized compounds like 5-Aza-2'-deoxycytidine (Decitabine) and SAHA (Vorinostat), which are DNA methyltransferase and histone deacetylase inhibitors, respectively, to investigate the epigenetic regulation of CHD5 expression and its downstream effects on cell growth.

Characterizing the effects of small molecules at these different levels provides a comprehensive understanding of how they influence CHD5 function and offers insights into their potential as therapeutic agents or research tools.

In vitro Enzymatic Inhibition/Activation Assays

In vitro enzymatic assays are crucial for characterizing the biochemical activity of CHD5 and identifying compounds that can modulate this activity. CHD5 possesses ATPase activity, which is fundamental to its function as a chromatin remodeler uniprot.org. Studies have shown that recombinant CHD5 exhibits dose-dependent basal ATPase activity plos.org. This activity is significantly stimulated by the presence of nucleosomes, increasing two- to three-fold, but not by free DNA plos.org. This indicates that CHD5's ATPase activity is specifically coupled to nucleosome substrates plos.org.

While the search results mention the existence of chemical modulators targeting epigenetic readers like chromodomains rsc.org, specific small-molecule inhibitors or activators directly targeting the CHD5 ATPase or other enzymatic domains are not explicitly detailed in terms of specific compound names and their in vitro effects on CHD5 enzymatic activity within the provided context. Research on other CHD family members, like CHD1, has shown that chromodomain mutations can impact enzymatic activities such as nucleosome assembly oup.com. This suggests that targeting different domains of CHD proteins, including chromodomains, can influence their enzymatic function.

The development of selective inhibitors for chromodomains across various proteins, including those in the NuRD complex like CHD5, is an active area of research rsc.org. However, the structural similarity of the methyl-lysine binding pocket in various chromodomains presents a challenge in developing highly selective inhibitors, increasing the risk of off-target effects rsc.org.

Mechanistic Studies of Modulator Binding (e.g., Allosteric vs. Active Site)

Understanding how chemical modulators bind to CHD5 is critical for developing specific and effective probes or potential therapeutic agents. Modulators can bind at the active site, directly competing with the natural substrate, or at an allosteric site, inducing conformational changes that affect the protein's activity or interaction with other molecules windows.netbiorxiv.orgelifesciences.org.

For CHD proteins, including CHD5, the ATPase motor is related to SF2 helicases and utilizes ATP hydrolysis to alter chromatin packaging nih.gov. The chromodomains, located N-terminal to the ATPase domain, can serve as nucleosome recognition surfaces and allosteric regulators of the ATPase activity oup.comnih.gov. While the provided information highlights the functional importance of these domains and their interactions with DNA and modified histones, specific details on how chemical modulators bind to CHD5 – whether at the ATPase active site, chromodomains, or other regions, and whether the mechanism is active site competition or allosteric modulation – are not extensively described for CHD5 itself.

Research on other proteins with allosteric sites demonstrates that modulators binding at these sites can alter a protein's conformational ensemble, affecting its affinity for other molecules at remote binding sites biorxiv.orgelifesciences.org. Given that intradomain allosteric regulation appears to be a general mechanism controlling chromatin association and enzymatic activity of CHD enzymes, it is plausible that modulators targeting CHD5 could exert their effects through allosteric mechanisms nih.gov.

Impact of Chemical Modulators on Epigenetic Pathways Regulated by CHD5

CHD5 plays a significant role in regulating epigenetic pathways, primarily through its function within the NuRD complex, which possesses both chromatin remodeling and histone deacetylase activities uniprot.orgresearchgate.netnih.gov. CHD5's ability to bind to specific histone modifications, such as trimethylated 'Lys-27' (H3K27me3) and non-methylated 'Lys-4' of histone H3, influences its recruitment to specific genomic loci and subsequent regulation of gene expression uniprot.orgebi.ac.uk.

Chemical modulators targeting CHD5 or associated epigenetic machinery can impact these pathways. For example, studies have shown that the expression of the CHD5 gene itself can be regulated by epigenetic mechanisms, including DNA methylation of its promoter nih.govnih.govnih.gov. Treatment with DNA methyltransferase inhibitors, such as 5-aza-2′-deoxycytidine (DAC), can activate CHD5 expression in leukemia cell lines where its promoter is hypermethylated nih.gov. Natural compounds like genistein (B1671435) have also been shown to lower the methylation of the CHD5 promoter and increase CHD5 expression levels in neuroblastoma models spandidos-publications.comspandidos-publications.com. This suggests that compounds influencing DNA methylation can indirectly modulate CHD5 levels and, consequently, the epigenetic pathways it regulates.

Beyond the regulation of CHD5 expression, chemical modulators could directly affect CHD5's interaction with chromatin or its enzymatic activity within the NuRD complex. By altering CHD5's ability to remodel nucleosomes or interact with histone deacetylases, these modulators could influence the transcriptional state of target genes. CHD5 is known to regulate the expression of genes involved in cell proliferation and differentiation, including CDKN2A (which positively regulates the p53 pathway) and potentially WEE1 nih.govuniprot.org. Modulating CHD5 activity could therefore impact these downstream pathways. For instance, ectopic expression of CHD5 in renal cell carcinoma cells significantly decreased the expression levels of multiple oncogenes and epigenetic master genes oncotarget.com.

The interplay between CHD5 and other epigenetic regulators, such as histone demethylases like KDM4A, also presents potential targets for chemical modulation. KDM4A has been reported to negatively regulate CHD5 expression, and the presence of CTCF can enhance KDM4A's demethylation activity oncotarget.comresearchgate.net. Chemical inhibitors of KDM4A could potentially influence CHD5 expression and its associated epigenetic functions.

Considerations for Chemical Probe Selectivity and Off-Target Effects

The development and use of chemical probes to study CHD5 and chromatin remodeling require careful consideration of selectivity and potential off-target effects nih.govnih.gov. A chemical probe is a selective modulator used to link a phenotype to a specific protein target nih.govnih.gov. However, even highly potent compounds can exhibit off-target activity, confounding the interpretation of experimental results nih.govbiorxiv.org.

For proteins like CHD5, which contain conserved domains such as chromodomains and helicase domains found in other protein families, achieving high selectivity with small-molecule modulators can be challenging rsc.org. The structural similarity of binding pockets, particularly in domains like chromodomains, increases the likelihood of a compound binding to multiple related proteins rsc.org.

Off-target effects can arise from a probe interacting with proteins other than the intended target, leading to unintended biological consequences nih.govbiorxiv.org. These effects can be concentration-dependent, with higher concentrations increasing the probability of promiscuous binding nih.gov. Therefore, it is crucial to use chemical probes at appropriate concentrations and to perform experiments to assess their selectivity.

Strategies to address selectivity and off-target effects include:

Careful Chemical Optimization: Designing compounds with features that maximize affinity for the target protein while minimizing interactions with off-targets nih.gov.

Testing Against Protein Panels: Profiling chemical probes against a diverse array of proteins, especially those with similar domains, to assess their selectivity profile nih.gov.

Using Negative Controls: Employing structurally related compounds that are inactive against the intended target to help distinguish on-target effects from off-target effects nih.govbiorxiv.org. However, it is important to note that negative controls may not always retain the off-target activities of the parent probe nih.govbiorxiv.org.

Using Multiple Independent Probes: Verifying that two or more chemically distinct probes targeting the same protein elicit similar phenotypes provides stronger evidence for on-target activity nih.gov.

The hydrophobic nature of the binding pockets in some epigenetic reader domains, like chromodomains, can also limit the chemical diversity of potential inhibitors and make it challenging to design potent compounds with high selectivity rsc.org. Despite these challenges, ongoing research aims to develop more selective chemical probes for epigenetic targets, including those associated with CHD proteins, to better understand their biological roles and evaluate their therapeutic potential rsc.org.

Future Directions in Chd5 Biochemical and Chemical Biology Research

Elucidating the Full Conformational Landscape of CHD5 During Chromatin Remodeling

Understanding the dynamic conformational changes that CHD5 undergoes during its interaction with chromatin is crucial for deciphering its precise remodeling mechanisms. CHD proteins utilize the energy from ATP hydrolysis to alter nucleosome positioning, spacing, or eviction nih.govportlandpress.commdpi.com. While some insights exist into how CHD proteins interact with nucleosomal DNA and histone tails, the full spectrum of CHD5's conformational states during these processes remains to be elucidated acs.orgportlandpress.com.

Future research should focus on employing advanced structural biology techniques such as cryo-electron microscopy (cryo-EM) and single-molecule approaches to capture CHD5 in various functional states – unbound, ATP-bound, DNA-bound, and nucleosome-bound. These studies could reveal how the different domains of CHD5, including the chromodomains, PHD fingers, and ATPase domain, coordinate their movements to facilitate chromatin remodeling mdpi.comacs.orgportlandpress.com. Specifically, investigating how the tandem PHD fingers simultaneously engage with histone H3 tails and how this interaction influences the ATPase activity and subsequent DNA translocation would provide critical insights into CHD5's function acs.orgnih.gov. Furthermore, exploring how post-translational modifications on CHD5 itself affect its conformation and interaction with chromatin components is another important avenue wikipedia.orgnih.govthermofisher.com.

Developing Highly Specific and Potent Chemical Modulators for Targeted Research

The development of chemical tools that can specifically modulate CHD5 activity is essential for dissecting its biological roles and validating it as a therapeutic target. Currently, specific small-molecule inhibitors directly targeting CHD proteins are limited nih.govresearchgate.net. Given CHD5's role as a tumor suppressor and its dysregulation in various cancers, developing compounds that can restore or enhance its activity, or conversely, inhibit its function in specific contexts, holds significant promise atlasgeneticsoncology.orgmdpi.comnih.govspandidos-publications.comnih.govaacrjournals.org.

Future efforts should involve high-throughput screening of diverse chemical libraries to identify lead compounds that bind to specific domains of CHD5, such as the ATPase domain or the PHD fingers that interact with histone H3 acs.orgresearchgate.net. Structure-based drug design approaches, guided by the conformational insights gained from structural studies (Section 8.1), could facilitate the rational design of more potent and selective modulators researchgate.netircbc.ac.cn. Chemical biology techniques, such as the use of activity-based probes, could also be employed to identify and characterize small molecules that covalently modify CHD5 or its interacting partners, providing insights into functional sites and mechanisms nyas.orgharvard.edu. A key challenge will be achieving high specificity to avoid off-target effects on other CHD family members or chromatin-associated proteins nih.gov.

Integrating Multi-Omics Data with Structural and Biochemical Insights

A comprehensive understanding of CHD5 function requires integrating data from multiple omics layers with structural and biochemical information. CHD5's role in gene regulation is influenced by its interaction with DNA, histones, other proteins, and various epigenetic modifications mdpi.commdpi.comnih.govnih.govacs.orgthebiogrid.org.

Future research should leverage multi-omics approaches, including genomics, epigenomics, transcriptomics, and proteomics, to create a holistic picture of CHD5's activity in different cellular contexts dntb.gov.uanih.govmdpi.comnih.govfrontlinegenomics.com. For example, combining ChIP-seq data to map CHD5 binding sites with RNA-seq data to assess gene expression changes upon CHD5 perturbation can reveal its direct transcriptional targets nih.gov. Integrating this with proteomic data identifying CHD5-interacting proteins and mass spectrometry data characterizing post-translational modifications on CHD5 and its partners will provide a more complete understanding of the molecular complexes and pathways it influences nih.govwikipedia.orgnih.govnih.gov. Structural and biochemical data can then be used to interpret these omics findings, explaining how specific interactions or modifications dictate CHD5's recruitment and activity at particular genomic loci nih.govacs.orgnih.gov. Advanced computational methods and bioinformatics tools are essential for integrating and analyzing these complex datasets nih.govmdpi.comnih.govfrontlinegenomics.com.

Advanced Chemical Biology Tools for In Situ Analysis of CHD5 Function

Studying CHD5 function in its native cellular environment provides crucial context that in vitro studies cannot fully replicate. Advanced chemical biology tools are needed for the in situ analysis of CHD5's localization, interactions, and activity.

Future directions include developing fluorescent probes or biosensors that can monitor CHD5's conformational state or its interaction with specific binding partners in live cells frontiersin.org. Techniques like proximity-ligation assay (PLA) can be further optimized for quantitative and high-throughput analysis of CHD5 protein-protein interactions in situ nih.gov. Utilizing photoactivable or chemically inducible systems could allow for precise temporal and spatial control over CHD5 activity or localization, enabling the study of its immediate downstream effects on chromatin dynamics and gene expression harvard.edu. Furthermore, developing chemical methods for site-specific incorporation of labels or modifications into CHD5 within cells would facilitate tracking its behavior and modifications in real-time nih.gov.

Understanding the Chemical Basis of CHD5 Dysregulation in Molecular Pathologies

Dysregulation of CHD5 is implicated in various molecular pathologies, particularly cancer and neurodevelopmental disorders mdpi.comnih.govnih.govatlasgeneticsoncology.orgmdpi.comnih.govoaepublish.com. Understanding the underlying chemical basis of this dysregulation is critical for developing targeted therapies.

Future research should investigate the chemical modifications (e.g., DNA methylation, histone modifications) that lead to the epigenetic silencing or altered expression of CHD5 in disease states oncotarget.comatlasgeneticsoncology.orgmdpi.comnih.govspandidos-publications.comnih.gov. Analyzing the impact of disease-associated mutations in CHD5 on its protein structure, interactions, and enzymatic activity using biochemical and structural approaches is also crucial acs.orgnih.govnih.gov. For instance, mutations in the PHD domain can abrogate its interaction with histone H3, potentially disrupting its tumor suppressive function acs.orgnih.gov. Furthermore, studying how post-translational modifications on CHD5 are altered in disease and how these changes affect its stability, localization, or activity will provide insights into disease mechanisms wikipedia.orgnih.govthermofisher.com. Chemical biology tools can be used to mimic or block these modifications to study their functional consequences in cellular and animal models of disease nih.gov.

Q & A

Q. What methodologies are recommended for detecting CHD-5 methylation in cancer studies?

Methylation-specific PCR (MSP) and quantitative MSP (qMSP) are standard methods for analyzing this compound methylation. These techniques require bisulfite conversion of DNA to distinguish methylated and unmethylated alleles. Ensure primer design specificity for methylated sequences and validate results with positive/negative controls. For reproducibility, include detailed protocols for bisulfite treatment, PCR conditions, and statistical thresholds for methylation quantification .

Q. How can this compound expression levels be reliably quantified in pancreatic adenocarcinoma samples?

Use quantitative reverse transcription PCR (qRT-PCR) with SYBR Green or TaqMan probes, normalized to housekeeping genes (e.g., GAPDH, ACTB). Include triplicate technical replicates and biological replicates (e.g., 20 patient vs. 20 control samples, as in ). Validate results with immunohistochemistry (IHC) to correlate mRNA and protein expression levels. Address batch effects by randomizing sample processing .

Q. What statistical approaches are appropriate for comparing this compound expression between cancer and control groups?

Apply non-parametric tests like the Mann-Whitney U test for non-normally distributed data. For small sample sizes (e.g., n=20 per group), use bootstrapping to estimate confidence intervals. Report effect sizes (e.g., Cohen’s d) alongside p-values to quantify biological significance. Predefine exclusion criteria for outliers to avoid bias .

Advanced Research Questions

Q. How can contradictory findings about this compound’s tumor-suppressive role across cancer types be resolved?

Conduct meta-analyses of existing datasets (e.g., TCGA, GEO) to assess this compound expression and methylation patterns in neuroblastoma, breast, and pancreatic cancers. Stratify analyses by tumor stage, subtype, and patient demographics. Use CRISPR/Cas9 knockouts in organoid models to test context-dependent effects. Address confounding variables like epigenetic modifiers or chromosomal deletions at 1p36 .

Q. What experimental designs mitigate variability in cell viability assays involving this compound modulation?

Use longitudinal time-course experiments (e.g., 24h, 48h, 72h) to track dynamic effects, as shown in . Include multiple cell lines (e.g., MDA-MB-231 for breast cancer, PANC-1 for pancreatic cancer) and parallel viability assays (MTT, ATP luminescence). Control for pH variations (e.g., pH 8.0–8.6 in ) and compound solubility (e.g., DMSO vs. This compound in ). Preprocess data with Z-score normalization to reduce plate-to-plate variability .

Q. How should researchers address low reproducibility in this compound methylation studies?

Adopt the BRISQ (Biospecimen Reporting for Improved Study Quality) guidelines to document sample collection, storage, and processing. Share raw methylation data (e.g., .idat files for microarray studies) in public repositories like GEO. Use blinded analysis for scoring methylation status and include inter-rater reliability metrics (e.g., Cohen’s κ) .

Methodological Recommendations

  • Literature Review: Use PubMed’s Clinical Queries and MeSH terms (e.g., "this compound AND methylation") to filter high-impact studies. Track citations via Zotero or EndNote .
  • Ethical Compliance: Obtain IRB approval for human tissue studies and cite consent protocols in publications .
  • Data Transparency: Archive raw data in Figshare or Zenodo and link to supplementary materials in manuscripts .

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